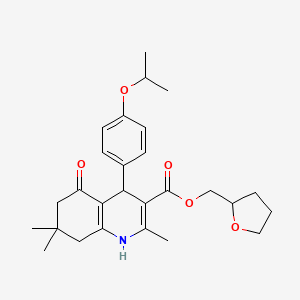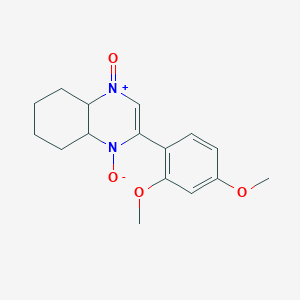![molecular formula C13H15NO5 B4164494 5-[(2-methylbutanoyl)amino]isophthalic acid](/img/structure/B4164494.png)
5-[(2-methylbutanoyl)amino]isophthalic acid
Übersicht
Beschreibung
5-[(2-methylbutanoyl)amino]isophthalic acid, also known as MBIA, is a chemical compound that has been extensively studied for its potential applications in various fields. It is a derivative of isophthalic acid and is synthesized through a complex chemical process.
Wissenschaftliche Forschungsanwendungen
5-[(2-methylbutanoyl)amino]isophthalic acid has been extensively studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, 5-[(2-methylbutanoyl)amino]isophthalic acid has been shown to have anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs. In materials science, 5-[(2-methylbutanoyl)amino]isophthalic acid has been used as a building block for the synthesis of various polymers and materials with unique properties. In catalysis, 5-[(2-methylbutanoyl)amino]isophthalic acid has been shown to be an effective catalyst for various chemical reactions.
Wirkmechanismus
The mechanism of action of 5-[(2-methylbutanoyl)amino]isophthalic acid is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects through the inhibition of various enzymes and signaling pathways involved in these processes. It is also believed to form stable complexes with various drugs, which can enhance their efficacy and reduce their toxicity.
Biochemical and Physiological Effects:
5-[(2-methylbutanoyl)amino]isophthalic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-[(2-methylbutanoyl)amino]isophthalic acid can inhibit the production of various inflammatory mediators and cytokines. It has also been shown to induce apoptosis in various cancer cell lines. In vivo studies have shown that 5-[(2-methylbutanoyl)amino]isophthalic acid can reduce the growth of tumors in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of 5-[(2-methylbutanoyl)amino]isophthalic acid.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(2-methylbutanoyl)amino]isophthalic acid has several advantages for use in lab experiments. It is a stable and highly soluble compound that can be easily synthesized in large quantities. It also has a wide range of potential applications in various fields. However, 5-[(2-methylbutanoyl)amino]isophthalic acid has some limitations for use in lab experiments. It is a relatively new compound, and more studies are needed to fully understand its properties and potential applications. Additionally, the synthesis process is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for the study of 5-[(2-methylbutanoyl)amino]isophthalic acid. One potential direction is the development of 5-[(2-methylbutanoyl)amino]isophthalic acid-based drug delivery systems for the targeted delivery of various drugs. Another potential direction is the investigation of 5-[(2-methylbutanoyl)amino]isophthalic acid as a potential treatment for various inflammatory and cancer-related diseases. Additionally, more studies are needed to fully understand the properties and potential applications of 5-[(2-methylbutanoyl)amino]isophthalic acid in materials science and catalysis.
Conclusion:
In conclusion, 5-[(2-methylbutanoyl)amino]isophthalic acid is a complex chemical compound that has been extensively studied for its potential applications in various fields. The synthesis method is complex and requires careful control of reaction conditions to ensure high yields and purity of the final product. 5-[(2-methylbutanoyl)amino]isophthalic acid has several potential applications in medicine, materials science, and catalysis. It has been shown to have anti-inflammatory and anti-tumor properties and can form stable complexes with various drugs. However, more studies are needed to fully understand the properties and potential applications of 5-[(2-methylbutanoyl)amino]isophthalic acid.
Eigenschaften
IUPAC Name |
5-(2-methylbutanoylamino)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-3-7(2)11(15)14-10-5-8(12(16)17)4-9(6-10)13(18)19/h4-7H,3H2,1-2H3,(H,14,15)(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHOKCLDHXCRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-nitrophenyl)thio]benzyl 2-pyrazinecarboxylate](/img/structure/B4164423.png)
![1-[2-(4-propionylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4164426.png)

![N-[1-(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B4164456.png)
![4-methoxy-N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4164461.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4164462.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B4164466.png)
![1-[4-(5-isopropyl-2-methylphenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4164472.png)
![1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4164478.png)
![N-[5-nitro-2-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4164488.png)
![N-[5-nitro-2-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B4164516.png)
![1-[3-(2-benzyl-4-chlorophenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4164520.png)
![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-benzimidazole oxalate](/img/structure/B4164528.png)